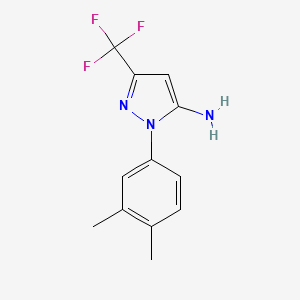
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in good yield. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine. One of the areas of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. In addition, the compound has potential applications in fluorescence imaging studies and as a ligand in the synthesis of metal complexes for catalytic reactions. Further research is needed to explore these areas of interest.
Conclusion:
In conclusion, 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using different methods and has shown promising results in various studies. It has potential applications as a therapeutic agent for the treatment of inflammation and cancer, as well as in fluorescence imaging studies and as a ligand in the synthesis of metal complexes for catalytic reactions. Further research is needed to explore these areas of interest and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has been reported in several studies. One of the most common methods involves the reaction of 3,4-dimethylphenylhydrazine with 1-(trifluoromethyl)-1H-pyrazol-5-ylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is obtained in good yield and can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has shown potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. The compound has also been studied for its anti-inflammatory and anti-tumor activities. In addition, it has been used as a probe in fluorescence imaging studies.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-7-3-4-9(5-8(7)2)18-11(16)6-10(17-18)12(13,14)15/h3-6H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSQTXKGROBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)
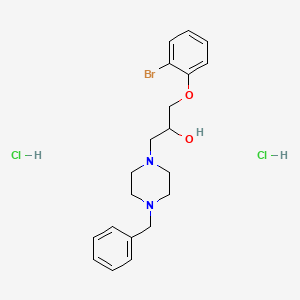
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)
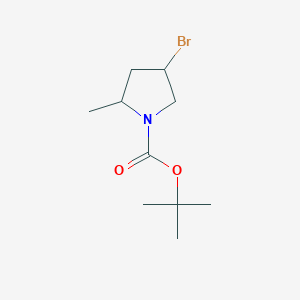
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)
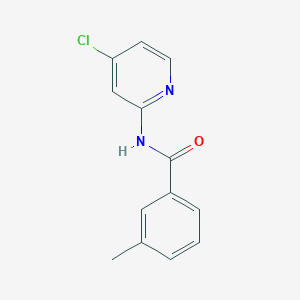
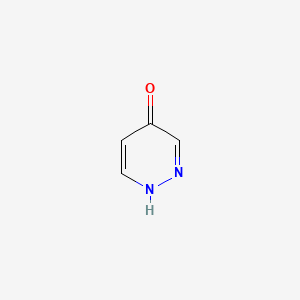

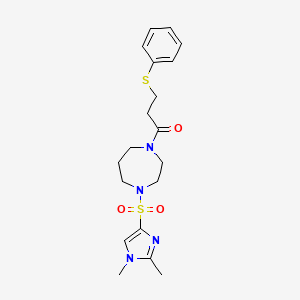
![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)
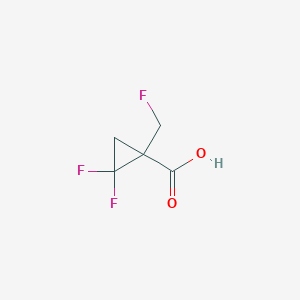
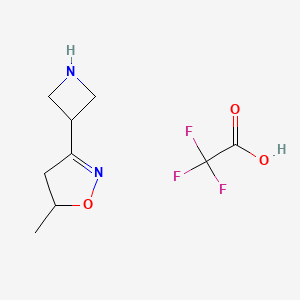
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2754430.png)